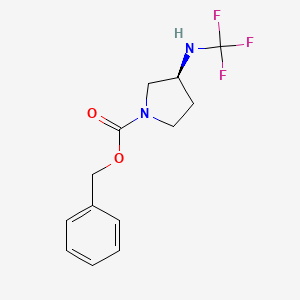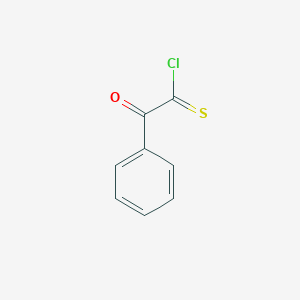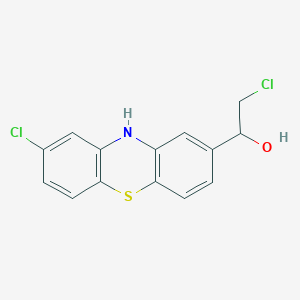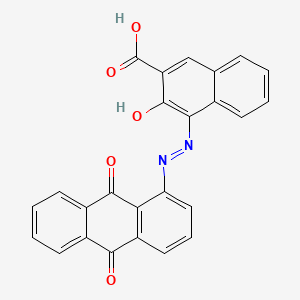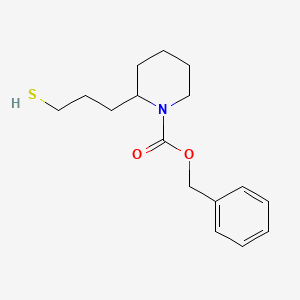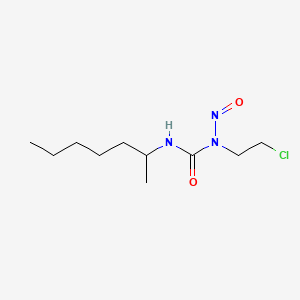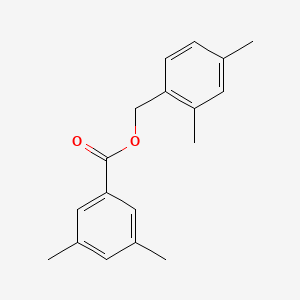
2,4-Dimethylbenzyl 3,5-dimethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethylbenzyl 3,5-dimethylbenzoate is an organic compound with the molecular formula C18H20O2. It is a derivative of benzoic acid and is characterized by the presence of two methyl groups on both the benzyl and benzoate moieties. This compound is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylbenzyl 3,5-dimethylbenzoate typically involves the esterification of 3,5-dimethylbenzoic acid with 2,4-dimethylbenzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
2,4-Dimethylbenzyl 3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: 3,5-Dimethylbenzoic acid and 2,4-dimethylbenzaldehyde.
Reduction: 2,4-Dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,4-Dimethylbenzyl 3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dimethylbenzyl 3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then participate in various biochemical pathways. The methyl groups on the benzene rings can influence the compound’s reactivity and binding affinity to its targets.
相似化合物的比较
Similar Compounds
Methyl 3,5-dimethylbenzoate: Similar structure but with a methyl ester group instead of a benzyl ester.
Ethyl 3,5-dimethylbenzoate: Contains an ethyl ester group.
2,4-Dimethylbenzyl acetate: Similar benzyl group but with an acetate ester.
Uniqueness
2,4-Dimethylbenzyl 3,5-dimethylbenzoate is unique due to the presence of two methyl groups on both the benzyl and benzoate moieties, which can significantly influence its chemical properties and reactivity compared to other esters.
属性
CAS 编号 |
55000-46-9 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC 名称 |
(2,4-dimethylphenyl)methyl 3,5-dimethylbenzoate |
InChI |
InChI=1S/C18H20O2/c1-12-5-6-16(15(4)8-12)11-20-18(19)17-9-13(2)7-14(3)10-17/h5-10H,11H2,1-4H3 |
InChI 键 |
IBRBFIYYVTXJDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)COC(=O)C2=CC(=CC(=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


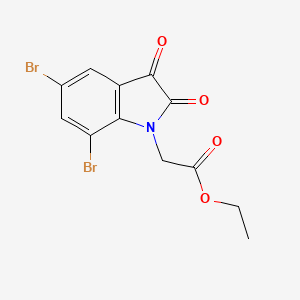

![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)
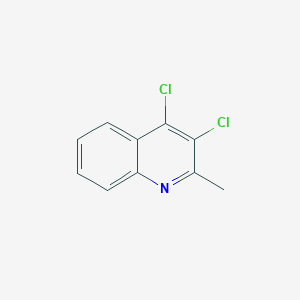
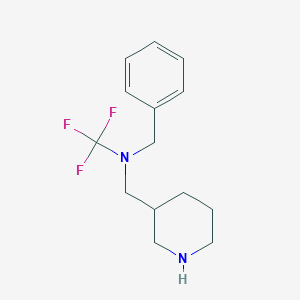
![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)
